L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester
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Overview
Description
Flamprop-methyl: is an organic compound known for its use as a selective herbicide. It is primarily employed to control grass weeds in cereal crops such as wheat and barley. The chemical structure of flamprop-methyl is characterized by the presence of a benzoyl group, a chloro-fluorophenyl group, and a methyl ester of alanine. Its molecular formula is C17H15ClFNO3 , and it has a molecular weight of 335.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flamprop-methyl is synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with methyl 2-bromopropionate in the presence of a base to yield flamprop-methyl .
Industrial Production Methods: Industrial production of flamprop-methyl typically involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Flamprop-methyl undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, flamprop-methyl can hydrolyze to form its corresponding acid and methanol.
Oxidation: Flamprop-methyl can be oxidized under specific conditions to form different oxidation products.
Substitution: The chloro and fluoro groups in flamprop-methyl can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of flamprop-methyl.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: N-benzoyl-3-chloro-4-fluoroaniline and methanol.
Oxidation: Various oxidation products depending on the conditions used.
Substitution: Substituted derivatives of flamprop-methyl.
Scientific Research Applications
Flamprop-methyl has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control grass weeds in cereal crops.
Environmental Studies: Studied for its environmental fate and impact on non-target organisms.
Analytical Chemistry: Used as a reference standard in residue analysis for food and environmental samples
Mechanism of Action
Flamprop-methyl exerts its herbicidal effects by disrupting microtubule formation in plant cells. It interferes with the polymerization of tubulin, a key protein involved in the formation of microtubules. This disruption leads to the inhibition of cell division, ultimately causing the death of the target weed. The compound specifically targets the microtubules in the spindle apparatus during mitosis, preventing proper chromosome segregation .
Comparison with Similar Compounds
Flamprop-methyl is often compared with other herbicides that have similar mechanisms of action. Some of these compounds include:
Pendimethalin: Another herbicide that disrupts microtubule formation.
Trifluralin: A pre-emergence herbicide that also targets microtubules.
Oryzalin: A selective herbicide used in various crops, known for its antimicrotubule activity.
Uniqueness: Flamprop-methyl is unique due to its specific chemical structure, which allows it to selectively target grass weeds without affecting cereal crops. Its combination of a benzoyl group, chloro-fluorophenyl group, and methyl ester of alanine provides it with distinct properties that make it effective as a herbicide .
Properties
CAS No. |
57973-66-7 |
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Molecular Formula |
C17H15ClFNO3 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |
InChI |
InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m0/s1 |
InChI Key |
RBNIGDFIUWJJEV-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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